5-Bromo-3-cyclopentyl-1,6-dimethyluracil

Description

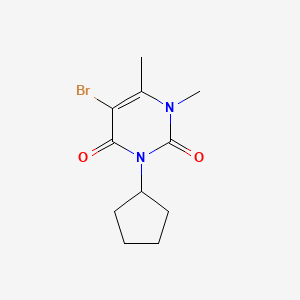

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (CAS: 32000-82-1) is a brominated uracil derivative with the molecular formula C₁₁H₁₅BrN₂O₂ and the systematic name 5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione . Its structure features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 5. The SMILES notation is CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br, and its InChIKey is UEKGKTSCDCCRKX-UHFFFAOYSA-N .

Key physicochemical properties include a predicted collision cross-section (CCS) of 159.2 Ų for the [M+H]+ adduct, which may inform its behavior in mass spectrometry-based analyses .

Properties

CAS No. |

32000-82-1 |

|---|---|

Molecular Formula |

C11H15BrN2O2 |

Molecular Weight |

287.15 g/mol |

IUPAC Name |

5-bromo-3-cyclopentyl-1,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-9(12)10(15)14(11(16)13(7)2)8-5-3-4-6-8/h8H,3-6H2,1-2H3 |

InChI Key |

UEKGKTSCDCCRKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

5-Bromo-3-cyclopentyl-1,6-dimethyluracil (C₁₁H₁₅BrN₂O₂) features a uracil core substituted with a bromine atom at position 5, a cyclopentyl group at position 3, and methyl groups at positions 1 and 6. Its molecular architecture renders it a versatile intermediate for studying nucleic acid analog interactions and designing antiviral or anticancer agents. The compound’s SMILES notation (CC1=C(C(=O)N(C(=O)N1C)C2CCCC2)Br) and InChIKey (UEKGKTSCDCCRKX-UHFFFAOYSA-N) provide unambiguous identifiers for analytical validation.

Preparation Methods

Bromination of 3-Cyclopentyl-1,6-dimethyluracil

The critical step in synthesizing this compound is the regioselective bromination of the precursor.

Reaction Conditions and Optimization

Source identifies 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the preferred brominating agent, offering superior yields compared to alternatives like bromine or N-bromosuccinimide (NBS). Key optimization parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, THF) | Enhances reagent solubility and reactivity |

| Temperature | 0–25°C | Minimizes side reactions |

| Molar Ratio | 1:1 (precursor:DBDMH) | Prevents over-bromination |

| Reaction Time | 2–4 hours | Ensures complete conversion |

The use of DBDMH under controlled conditions ensures electrophilic bromination at position 5, driven by the electron-donating effects of the cyclopentyl and methyl groups.

Workup and Purification

Post-bromination, the crude product is isolated via:

- Quenching : Addition of ice-cold water to terminate the reaction.

- Extraction : Partitioning between ethyl acetate and water to remove polar impurities.

- Drying : Anhydrous sodium sulfate to eliminate residual moisture.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients achieves >95% purity.

Mechanistic Insights

Bromination proceeds via electrophilic aromatic substitution (EAS), where DBDMH generates a bromonium ion (Br⁺) that attacks the electron-rich position 5 of the uracil ring. The cyclopentyl group at position 3 exerts a steric and electronic influence, directing bromine to the para position relative to the nitrogen atoms. Competing pathways, such as dibromination or oxidation, are suppressed by maintaining low temperatures and stoichiometric reagent ratios.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopentyl-1,6-dimethyluracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of photoadducts with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.

Photochemical Reactions: These reactions are performed under UV light irradiation in solvents like acetone or methanol.

Major Products

Substitution Reactions: The major products are 5-substituted derivatives of 3-cyclopentyl-1,6-dimethyluracil.

Photochemical Reactions: The major products include various photoadducts formed by the addition of aromatic compounds to the uracil ring.

Scientific Research Applications

5-Bromo-3-cyclopentyl-1,6-dimethyluracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopentyl-1,6-dimethyluracil involves its incorporation into DNA in place of thymine. This substitution can lead to base-pairing errors during DNA replication, resulting in mutations. The compound can exist in different tautomeric forms, which can pair with either adenine or guanine, leading to point mutations .

Comparison with Similar Compounds

a) 5-Bromo-3-cyclohexyl-1,6-dimethyluracil

b) 5-Bromo-3-s-butyl-6-methyluracil

- Molecular Formula : C₉H₁₃BrN₂O₂

- Key Differences : s-butyl group (branched alkyl) vs. cyclopentyl.

- Implications: Branched alkyl chains may enhance solubility in nonpolar solvents but reduce metabolic stability .

c) 5-Bromo-3-isopropyl-6-methyluracil

d) 3-tert-Butyl-5-chloro-6-methyluracil

- Molecular Formula : C₉H₁₃ClN₂O₂

- Key Differences : Chlorine (less electronegative) replaces bromine; tert-butyl group (highly steric) replaces cyclopentyl.

- Implications : Chlorine’s lower leaving-group ability may reduce reactivity in nucleophilic substitution reactions critical for herbicidal activity .

Physicochemical and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.